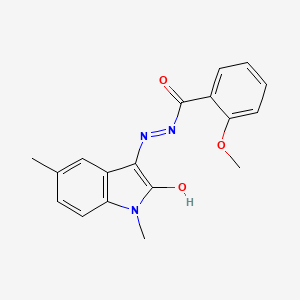
dimethyl 5,5'-thiodi(2-thiophenecarboxylate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl 5,5'-thiodi(2-thiophenecarboxylate) is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It is a sulfur-containing heterocyclic compound with a molecular formula of C14H12O4S2 and a molecular weight of 316.38 g/mol.
作用機序
The mechanism of action of dimethyl 5,5'-thiodi(2-thiophenecarboxylate) is not well understood. However, it is believed to interact with cellular components such as proteins and enzymes, leading to changes in their activity and function. This can result in various biological effects, including antitumor and neuroprotective activities.
Biochemical and Physiological Effects:
Dimethyl 5,5'-thiodi(2-thiophenecarboxylate) has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated its antitumor activity against various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been shown to have neuroprotective effects, protecting neuronal cells against oxidative stress and apoptosis. Additionally, it has been shown to exhibit anti-inflammatory and antioxidant activities.
実験室実験の利点と制限
One of the advantages of using dimethyl 5,5'-thiodi(2-thiophenecarboxylate) in lab experiments is its ease of synthesis. The reaction between methyl 2-thiophenecarboxylate and Lawesson's reagent is relatively simple and can be carried out in a single step. Additionally, the compound is stable and can be stored for extended periods of time. However, one of the limitations is its low solubility in common solvents, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for the study of dimethyl 5,5'-thiodi(2-thiophenecarboxylate). One direction is the development of new synthetic methods for the compound that can improve its yield and purity. Another direction is the study of its potential as a drug for the treatment of various diseases, including cancer and Alzheimer's disease. Additionally, its potential as a sensitizer for photovoltaic applications can be further explored. Finally, its interactions with cellular components can be studied in more detail to gain a better understanding of its mechanism of action.
Conclusion:
In conclusion, dimethyl 5,5'-thiodi(2-thiophenecarboxylate) is a sulfur-containing heterocyclic compound that has gained attention in scientific research due to its potential applications in various fields. Its ease of synthesis, stability, and various biological activities make it a promising compound for further study. The future directions for its study include the development of new synthetic methods, the study of its potential as a drug for the treatment of various diseases, and the exploration of its interactions with cellular components.
合成法
The synthesis of dimethyl 5,5'-thiodi(2-thiophenecarboxylate) involves the reaction of methyl 2-thiophenecarboxylate with Lawesson's reagent. Lawesson's reagent is a sulfur-containing compound that is commonly used for the synthesis of thiophene derivatives. The reaction proceeds through a nucleophilic substitution mechanism, where the sulfur atoms in Lawesson's reagent attack the carbonyl group in the methyl 2-thiophenecarboxylate, leading to the formation of the desired product.
科学的研究の応用
Dimethyl 5,5'-thiodi(2-thiophenecarboxylate) has been studied for its potential applications in various fields, including organic electronics, photovoltaics, and medicinal chemistry. In organic electronics, it has been used as a building block for the synthesis of semiconducting materials that can be used in electronic devices such as transistors and solar cells. In photovoltaics, it has been used as a sensitizer for dye-sensitized solar cells, which are a promising alternative to traditional silicon-based solar cells. In medicinal chemistry, it has been studied for its potential as an antitumor agent and as a drug for the treatment of Alzheimer's disease.
特性
IUPAC Name |
methyl 5-(5-methoxycarbonylthiophen-2-yl)sulfanylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O4S3/c1-15-11(13)7-3-5-9(17-7)19-10-6-4-8(18-10)12(14)16-2/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJVYIZUKXWSVKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(S1)SC2=CC=C(S2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-(5-methoxycarbonylthiophen-2-yl)sulfanylthiophene-2-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-{[5-(1-piperidinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5715290.png)
![3-[(2-hydroxy-4-methylphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5715297.png)



![2-methyl-5-(4-morpholinylsulfonyl)-N-[3-(1-piperidinyl)propyl]benzamide](/img/structure/B5715333.png)

![N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}-2-furamide](/img/structure/B5715341.png)

![N-[4-(diethylamino)phenyl]-N'-1-naphthylthiourea](/img/structure/B5715361.png)

